molecular formula C17H12O6 B1310055 [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid CAS No. 97980-71-7

[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid

Cat. No. B1310055
CAS RN: 97980-71-7
M. Wt: 312.27 g/mol
InChI Key: WURHNPAXJPIXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound was synthesized according to the procedure outlined by Satyanarayana et al. (2008), which involved the reaction of 7-hydroxy-4-methylcoumarin (0.057 mol, 10.0 g) and ethylchloroacetate, followed by the addition of hydrazine hydrate (0.014 mol) .


Molecular Structure Analysis

The molecular formula of HOPCAA is C17H12O6 . It has an average mass of 312.274 Da and a monoisotopic mass of 312.063385 Da .


Chemical Reactions Analysis

The interaction network analysis was evaluated by the protein-ligand interaction profile (PLIP) tool .


Physical And Chemical Properties Analysis

HOPCAA has a density of 1.5±0.1 g/cm3, a boiling point of 590.3±50.0 °C at 760 mmHg, and a flash point of 223.2±23.6 °C . It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity :

    • A study focused on the synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and their antimicrobial properties (Čačić et al., 2006).
    • Another research explored the design and synthesis of Thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, aiming to investigate their antibacterial activity (Čačić et al., 2009).
  • Antineoplastic Activity :

    • Synthesis, reactions, and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives were examined, showing potential as new antitumor agents (Gašparová et al., 2013).
    • Another study synthesized 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and evaluated their antineoplastic activities, discovering a new leading skeleton for further development in cancer treatment (Gašparová et al., 2010).
  • Antioxidant Activity :

    • The antioxidant activity of new coumarin derivatives was assessed, comparing them with known antioxidants like ascorbic acid (Kadhum et al., 2011).
    • A series of Schiff’s bases and thiazolidine-4-ones were synthesized and evaluated for their antioxidant activity, showing promising results compared to ascorbic acid (Čačić et al., 2010).
  • Synthetic Methodologies :

    • A new approach for the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described, highlighting a novel synthetic pathway (Lichitsky et al., 2021).
    • Another study explored the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic Acid, an important intermediate in many biologically active compounds (Zhu et al., 2014).
  • Chemoenzymatic Synthesis :

    • Research on the chemoenzymatic synthesis of enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one was conducted, providing insights into asymmetric synthesis techniques (Demir et al., 2003).

Safety and Hazards

HOPCAA is for research use only and not for human or veterinary use. It is generally considered safe, but overuse may cause side effects such as nausea, vomiting, and diarrhea .

properties

IUPAC Name

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c18-12-6-11(22-9-16(20)21)7-15-17(12)13(19)8-14(23-15)10-4-2-1-3-5-10/h1-8,18H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURHNPAXJPIXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419963
Record name 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97980-71-7
Record name 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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